1-(3,5-Dihydroxyphenyl)butan-2-one
Description
1-(3,5-Dihydroxyphenyl)butan-2-one is a phenolic ketone derivative characterized by a butan-2-one backbone substituted with a 3,5-dihydroxyphenyl group. For example, 1-(3,5-Dihydroxyphenyl)ethanone (CAS: N/A, molecular weight: 152.15 g/mol) is a structurally similar compound with a shorter carbonyl chain, serving as a critical intermediate in synthesizing β2-adrenergic agonists like terbutaline sulfate . The extended butan-2-one chain in the target compound may influence solubility, reactivity, and biological interactions compared to shorter-chain analogs.
Properties
CAS No. |
143406-81-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O3/c1-2-8(11)3-7-4-9(12)6-10(13)5-7/h4-6,12-13H,2-3H2,1H3 |
InChI Key |
MBBPZOTXWBKPET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. For example, the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(3,5-Dihydroxyphenyl)butan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(3,5-Dihydroxyphenyl)ethanone
1-(3,5-Dihydroxyphenyl)heptan-2-one
Target Compound: 1-(3,5-Dihydroxyphenyl)butan-2-one
- Inferred Properties : Intermediate chain length balances solubility and bioavailability. Likely serves as a precursor for bioactive molecules, though direct pharmacological data is unavailable in the evidence.
Functional Group Modifications
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one
1-(3,4-Dihydroxyphenyl)propan-2-one
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol (estimated)
Pharmacologically Active Derivatives
Terbutaline Sulfate
- Molecular Formula: (C₁₂H₁₉NO₃)₂·H₂SO₄
- Molecular Weight : 548.6 g/mol
- Key Features: Derived from 1-(3,5-Dihydroxyphenyl)ethanone via amino alcohol substitution. Acts as a β2-adrenergic agonist for asthma treatment .
1-(3,5-Dihydroxyphenyl)-2-[(tert-butyl)(benzyl)amino]ethanone Hydrobromide
- Molecular Formula: C₁₉H₂₄BrNO₃
- Molecular Weight : 394.3 g/mol
- Key Features : Tertiary amine modification enhances receptor affinity, demonstrating how ketone intermediates are functionalized for therapeutic activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Derivatives
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